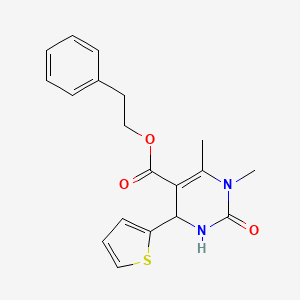

![molecular formula C27H28BrN3O4 B12495236 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B12495236.png)

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-4-(4-Benzylpiperazin-1-yl)-3-{[(4-Bromphenoxy)acetyl]amino}benzoat: ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzylpiperazin-Einheit, einer Bromphenoxy-Gruppe und eines Benzoatesters aus, was sie zu einem vielseitigen Molekül für Forschungs- und industrielle Zwecke macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4-(4-Benzylpiperazin-1-yl)-3-{[(4-Bromphenoxy)acetyl]amino}benzoat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Ein üblicher Syntheseweg umfasst:

Bildung des Benzylpiperazin-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von Piperazin mit Benzylchlorid unter basischen Bedingungen, um 4-Benzylpiperazin zu bilden.

Acylierungsreaktion: Das Benzylpiperazin-Zwischenprodukt wird dann in Gegenwart einer Base wie Triethylamin mit 4-Bromphenoxyacetylchlorid umgesetzt, um das acylierte Produkt zu bilden.

Veresterung: Der letzte Schritt beinhaltet die Veresterung des acylierten Produkts mit Methyl-4-Aminobenzoat unter sauren Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung fortschrittlicher Techniken wie kontinuierlicher Fließreaktoren, Hochdurchsatzscreening von Reaktionsbedingungen und den Einsatz von Katalysatoren zur Verbesserung der Reaktionsausbeute umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-4-(4-Benzylpiperazin-1-yl)-3-{[(4-Bromphenoxy)acetyl]amino}benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Bromphenoxy-Gruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen, um substituierte Produkte zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate mit funktionellen Gruppen wie Carbonsäuren oder Ketonen.

Reduktion: Reduzierte Derivate mit Alkohol- oder Amin-Funktionalitäten.

Substitution: Substituierte Produkte mit verschiedenen Nukleophilen, die die Bromphenoxy-Gruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

Methyl-4-(4-Benzylpiperazin-1-yl)-3-{[(4-Bromphenoxy)acetyl]amino}benzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Wird auf sein Potenzial als Ligand in Rezeptorbindungsstudien und als Sonde in biochemischen Assays untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Rolle als Vorläufer für die Medikamentenentwicklung.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-(4-Benzylpiperazin-1-yl)-3-{[(4-Bromphenoxy)acetyl]amino}benzoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Benzylpiperazin-Einheit kann an spezifischen Stellen an Proteinen binden und deren Aktivität modulieren. Die Bromphenoxy-Gruppe kann die Bindungsaffinität durch hydrophobe Wechselwirkungen verstärken, während der Benzoatester die Löslichkeit und Bioverfügbarkeit der Verbindung beeinflussen kann.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzylpiperazine moiety can bind to specific sites on proteins, modulating their activity. The bromophenoxy group may enhance binding affinity through hydrophobic interactions, while the benzoate ester can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-4-(4-Methylpiperazin-1-yl)benzoat: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Benzylgruppe.

Methyl-4-(4-Bromphenyl)piperazin-1-carboxylat: Enthält eine Bromphenylgruppe anstelle einer Bromphenoxygruppe.

Methyl-4-(4-Phenylpiperazin-1-yl)benzoat: Fehlt die Bromphenoxygruppe und stattdessen eine Phenylgruppe.

Einzigartigkeit

Methyl-4-(4-Benzylpiperazin-1-yl)-3-{[(4-Bromphenoxy)acetyl]amino}benzoat ist einzigartig durch die Kombination seiner Benzylpiperazin- und Bromphenoxyacetyl-Einheiten, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für vielfältige Forschungsanwendungen.

Eigenschaften

Molekularformel |

C27H28BrN3O4 |

|---|---|

Molekulargewicht |

538.4 g/mol |

IUPAC-Name |

methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(4-bromophenoxy)acetyl]amino]benzoate |

InChI |

InChI=1S/C27H28BrN3O4/c1-34-27(33)21-7-12-25(31-15-13-30(14-16-31)18-20-5-3-2-4-6-20)24(17-21)29-26(32)19-35-23-10-8-22(28)9-11-23/h2-12,17H,13-16,18-19H2,1H3,(H,29,32) |

InChI-Schlüssel |

GATHXPVFDOFDCN-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B12495159.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495167.png)

![3-(4-ethylphenyl)-4a,5,6,7,8,9a-hexahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495170.png)

![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495172.png)

![({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B12495178.png)

![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495182.png)

![methyl 6,6-dimethyl-3-[(phenoxycarbonyl)amino]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B12495184.png)

![1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12495188.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12495201.png)

![2-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495225.png)

![7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12495228.png)

![2,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495229.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12495232.png)